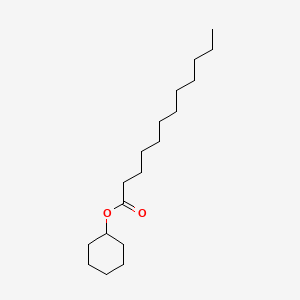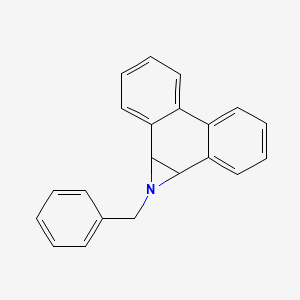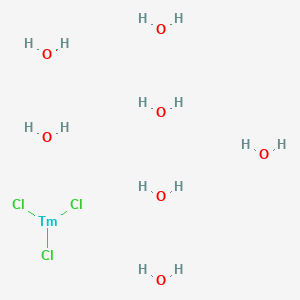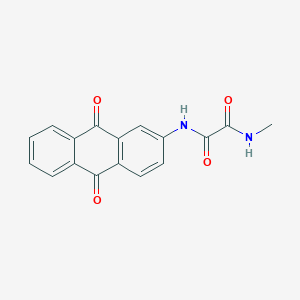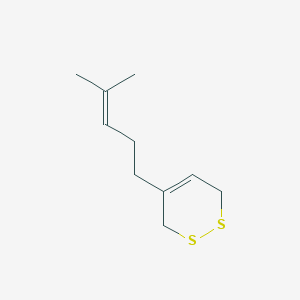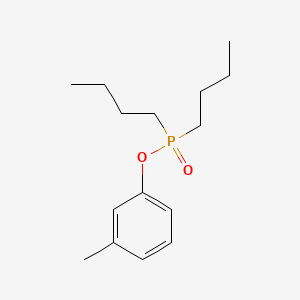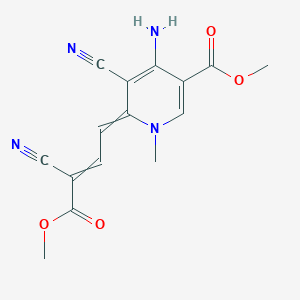
Diisobutylnaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutylnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C18H24O3S and a molar mass of 320.44636 g/mol . It is a derivative of naphthalene, where the naphthalene ring is substituted with two isobutyl groups and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The process typically involves the reaction of diisobutylnaphthalene with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure the sulfonic acid group is introduced at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where diisobutylnaphthalene is mixed with concentrated sulfuric acid. The mixture is heated to temperatures ranging from 150°C to 200°C under reduced pressure to facilitate the sulfonation reaction. The resulting product is then purified through various separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various sulfonic acid derivatives, naphthalene-based compounds, and other substituted naphthalenes .
Applications De Recherche Scientifique
Diisobutylnaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating chemical reactions. The pathways involved in its mechanism include sulfonation and desulfonation reactions, which are crucial for its activity in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler analog with a single sulfonic acid group.
Alkyl naphthalene sulfonate sodium salt: A related compound used as a surfactant
Uniqueness
Diisobutylnaphthalene-2-sulphonic acid is unique due to the presence of two isobutyl groups, which enhance its hydrophobic properties and make it suitable for specific industrial applications. Its structure allows for unique interactions in chemical reactions, distinguishing it from other naphthalene sulfonic acids .
Propriétés
Numéro CAS |
94247-75-3 |
|---|---|
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
Clé InChI |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


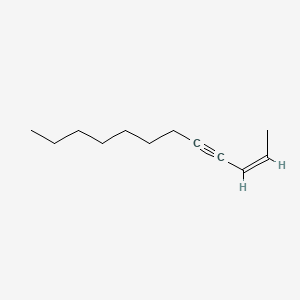

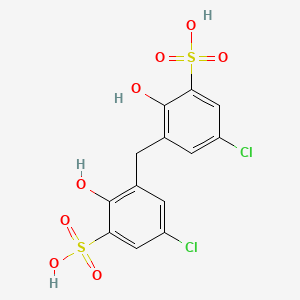
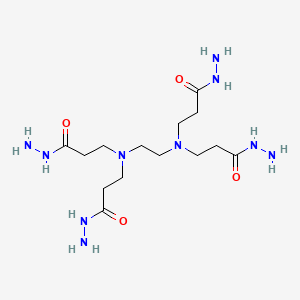
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
